molecular formula C10H11N3O2S B12508434 4-Tosyl-1H-pyrazol-5-amine

4-Tosyl-1H-pyrazol-5-amine

Cat. No.: B12508434
M. Wt: 237.28 g/mol
InChI Key: BNORKAMOYBNKFB-UHFFFAOYSA-N
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Description

4-Tosyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a tosyl group at the 4-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-1H-pyrazol-5-amine typically involves the reaction of 4-tosylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Tosyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Tosyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Tosyl-1H-pyrazol-5-amine is unique due to the presence of both the tosyl and amino groups, which confer distinct reactivity and biological activity. The tosyl group enhances the compound’s stability and solubility, while the amino group allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine

InChI

InChI=1S/C10H11N3O2S/c1-7-2-4-8(5-3-7)16(14,15)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)

InChI Key

BNORKAMOYBNKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N

Origin of Product

United States

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